molecular formula C9H8O5 B3122111 2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid CAS No. 30005-95-9

2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid

Cat. No. B3122111
CAS RN: 30005-95-9
M. Wt: 196.16 g/mol
InChI Key: STUYIPPGFOEHIL-UHFFFAOYSA-N
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Description

2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid, also known as furan-2-carboxylic acid or pyromucic acid, is a chemical compound with the molecular formula C7H6O4. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound has several applications in scientific research, including its use as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Biotechnological Production of ChemicalsBiotechnological routes are increasingly employed for the production of chemicals from biomass. For instance, the production and downstream processing of 1,3-propanediol and 2,3-butanediol, chemicals with wide applications, highlight the potential for biotechnologically derived compounds. Such processes involve microbial fermentation and emphasize the importance of efficient recovery methods to reduce costs and enhance sustainability (Xiu & Zeng, 2008; Gao et al., 2011). This approach could be relevant for the development of processes involving "2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid."

Catalysts for Chemical SynthesisResearch on catalysts for glycerol hydrogenolysis to produce 1,3-propanediol indicates the importance of selecting and optimizing catalysts for efficient chemical synthesis. This research underscores the relevance of catalyst development for transforming biomass-derived compounds into valuable chemical products (da Silva Ruy et al., 2020). Similar principles could be applied to the synthesis and transformation of "2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid."

Green Chemistry and Sustainable Materials

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, showcases the potential of biomass as a renewable source for producing a wide range of chemicals. These derivatives have applications in producing monomers, polymers, and fuels, demonstrating the versatility of furan compounds in sustainable material production (Chernyshev et al., 2017). This research area could offer valuable insights into the applications of "2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid" in creating new materials and chemicals.

properties

IUPAC Name

2-[(5-methylfuran-2-yl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-5-2-3-6(14-5)4-7(8(10)11)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUYIPPGFOEHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid

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